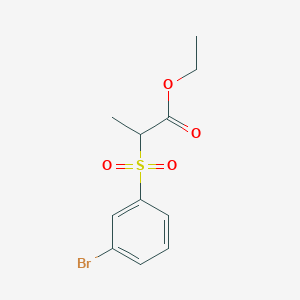
Ethyl 2-(3-bromobenzenesulfonyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-bromobenzenesulfonyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a propanoate backbone, which is further substituted with a 3-bromobenzenesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-bromobenzenesulfonyl)propanoate typically involves the esterification of 2-(3-bromobenzenesulfonyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(3-bromobenzenesulfonyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzenesulfonyl group can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of the sulfonyl group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major products are 2-(3-bromobenzenesulfonyl)propanoic acid and ethanol.
Reduction: The major product is the corresponding sulfide derivative.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-bromobenzenesulfonyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-(3-bromobenzenesulfonyl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The bromobenzenesulfonyl group may also participate in binding interactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(3-chlorobenzenesulfonyl)propanoate
- Ethyl 2-(3-fluorobenzenesulfonyl)propanoate
- Ethyl 2-(3-iodobenzenesulfonyl)propanoate
Uniqueness
Ethyl 2-(3-bromobenzenesulfonyl)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs
Eigenschaften
Molekularformel |
C11H13BrO4S |
|---|---|
Molekulargewicht |
321.19 g/mol |
IUPAC-Name |
ethyl 2-(3-bromophenyl)sulfonylpropanoate |
InChI |
InChI=1S/C11H13BrO4S/c1-3-16-11(13)8(2)17(14,15)10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
SBZYSDWJWPZEQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)S(=O)(=O)C1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


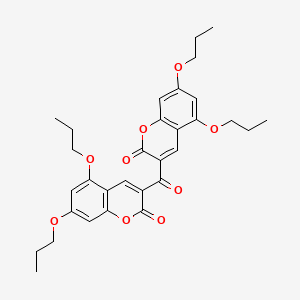
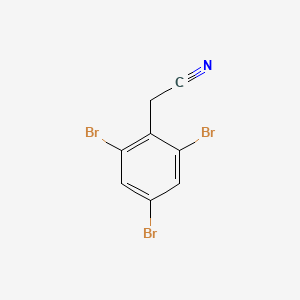
![3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B12090787.png)
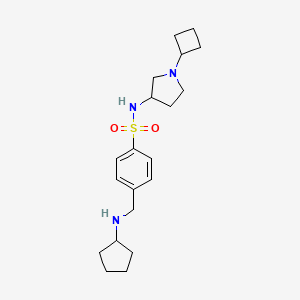
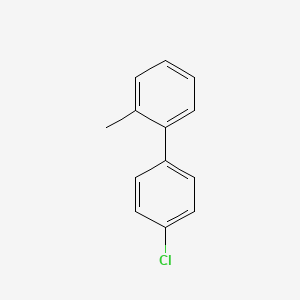

![2-[4-(Propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B12090803.png)


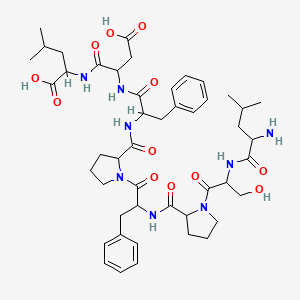

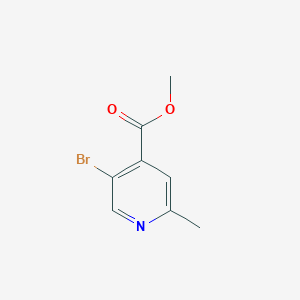
![2-Phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12090834.png)
![3-(2-chloro-6-fluorophenyl)-N-[(2S,5R,6R)-2,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]-5-(hydroxymethyl)-1,2-oxazole-4-carboxamide](/img/structure/B12090841.png)
